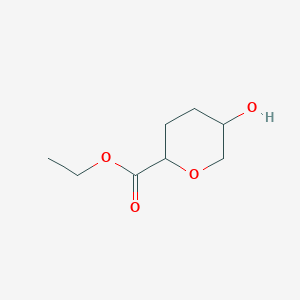

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJKVCZXCLPEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Properties of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a heterocyclic organic compound with the chemical formula C₈H₁₄O₄.[1] While specific, detailed experimental data on its basic physical and biological properties are not extensively available in publicly accessible literature, this guide synthesizes the existing information and provides a framework for its potential characteristics and applications based on the broader class of pyran derivatives. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the known attributes and identifying areas for future investigation.

Chemical and Physical Properties

Table 1: Core Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 110407-58-4 | [1] |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.1944 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available in common solvents. | |

| Storage | Room temperature | [1] |

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is not described in the available literature. However, the synthesis of tetrahydropyran rings is a well-established area of organic chemistry. General methods often involve the cyclization of δ-hydroxy olefins or other appropriately functionalized acyclic precursors.

General Synthetic Approach (Hypothetical)

A plausible synthetic route could involve the intramolecular cyclization of an ethyl ester of a 5,6-dihydroxyhexanoic acid derivative. The stereochemistry of the hydroxyl groups on the precursor would be crucial in determining the stereochemistry of the final product, including the cis and trans isomers of the target molecule.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a general workflow that could be employed for the synthesis and subsequent characterization of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate.

Caption: A generalized workflow for the synthesis and characterization of the title compound.

Biological Activity and Potential Applications

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.[1] It also finds application in the development of agrochemicals and in the fragrance industry.[1]

Role in Drug Discovery

As a building block, this molecule offers a versatile scaffold for the creation of more complex molecules with potential therapeutic activities. The tetrahydropyran ring is a common motif in many biologically active natural products and synthetic drugs.

Potential Signaling Pathways (Based on Pyran Derivatives)

While no specific signaling pathways have been directly associated with Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, the broader class of pyran derivatives has been shown to exhibit neuroprotective effects through various mechanisms. These mechanisms provide a hypothetical framework for the potential biological actions of compounds derived from this intermediate.

The following diagram illustrates some of the key neuroprotective signaling pathways influenced by pyran-containing compounds.

Caption: General neuroprotective signaling pathways influenced by the pyran scaffold.

Spectroscopic Data

Publicly available, detailed spectroscopic data (NMR, MS) for Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is limited. However, such data is often available from commercial suppliers upon request. The expected spectral features would be consistent with the presence of an ethyl ester, a secondary alcohol, and a saturated six-membered heterocyclic ring.

Conclusion and Future Directions

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a chemical intermediate with potential applications in pharmaceutical and chemical industries. This guide has summarized the currently available information on its basic properties. A significant gap in the publicly accessible data exists, particularly concerning its physical properties, a detailed synthetic protocol, and specific biological activity.

Future research should focus on:

-

The development and publication of a robust and scalable synthesis protocol.

-

Thorough experimental determination and reporting of its physical and chemical properties.

-

Investigation into the specific biological targets of compounds derived from this intermediate to elucidate its therapeutic potential.

By addressing these knowledge gaps, the scientific community can better leverage the potential of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate in advancing drug discovery and material science.

References

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate CAS number 110407-58-4

CAS Number: 110407-58-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the limited publicly available information on Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate. Due to a scarcity of dedicated research on this specific compound, this guide also incorporates representative methodologies and potential applications based on the broader class of tetrahydropyran derivatives to provide a functional technical overview.

Executive Summary

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a heterocyclic organic compound featuring a tetrahydropyran ring, a core structure of significant interest in medicinal chemistry. While detailed studies on this specific molecule are limited, its structural motifs suggest its primary utility as a versatile chiral building block in the synthesis of more complex, biologically active molecules. This whitepaper provides a summary of its known properties, a plausible synthetic approach, and explores its potential applications in drug discovery by drawing parallels with structurally related compounds.

Compound Properties

The fundamental physicochemical properties of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate are summarized below. It is important to note that some of these values are predicted through computational models due to the absence of extensive empirical data in published literature.

| Property | Value | Source |

| CAS Number | 110407-58-4 | N/A |

| Molecular Formula | C₈H₁₄O₄ | N/A |

| Molecular Weight | 174.19 g/mol | N/A |

| Purity | ≥95% (Typically available) | [1] |

| Boiling Point (Predicted) | 267.8 ± 40.0 °C | N/A |

| Density (Predicted) | 1.172 ± 0.06 g/cm³ | N/A |

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Oxa-Michael Addition

This protocol is a representative example of how a substituted tetrahydropyran could be synthesized and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize a 5-hydroxy-tetrahydropyran-2-carboxylate derivative via an intramolecular oxa-Michael addition.

Materials:

-

A suitable acyclic hydroxy-α,β-unsaturated ester precursor

-

Base catalyst (e.g., sodium hydride, DBU)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Quenching agent (e.g., saturated ammonium chloride solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Methodology:

-

Precursor Preparation: The synthesis would begin with a suitable acyclic precursor, such as an ethyl ester with a hydroxyl group at the δ-position and an α,β-unsaturation.

-

Cyclization Reaction:

-

Dissolve the precursor in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a base catalyst (e.g., sodium hydride) to deprotonate the hydroxyl group, forming an alkoxide.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate.

-

-

Characterization: The structure and purity of the final compound would be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery

The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. While the biological activity of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate itself has not been documented, it serves as a valuable starting material for synthesizing derivatives with potential therapeutic applications.

Role as a Chiral Building Block

The stereocenters within the molecule make it a useful intermediate for the asymmetric synthesis of complex natural products and pharmaceuticals. The hydroxyl and ester functional groups provide convenient handles for further chemical modification and elaboration.

Analogs and Their Biological Activities

Research into other tetrahydropyran and related pyran derivatives has revealed a wide range of biological activities, suggesting potential avenues of investigation for molecules derived from this core.

-

Anticancer Agents: Pyrano[3,2-c]quinoline-3-carboxylates have been investigated as dual EGFR/HER-2 inhibitors for their antiproliferative activity against cancer cell lines.

-

Anti-inflammatory Activity: Certain dihydropyran derivatives have demonstrated the ability to inhibit the expression of pro-inflammatory cytokines.

-

Antileishmanial Agents: Tetrahydropyrimidine derivatives, which share structural similarities, have been evaluated for their activity against Leishmania major.[2]

-

MAO Inhibitors: Tetrahydropyridine derivatives have been designed and synthesized as potential inhibitors of monoamine oxidase (MAO), which are targets for the treatment of depression and neurodegenerative diseases.[3][4]

The logical workflow for utilizing this compound in a drug discovery program is outlined in the diagram below.

Caption: Drug discovery workflow utilizing the target compound.

Hypothetical Signaling Pathway Modulation

Given the activities of related compounds, derivatives of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate could potentially be designed to interact with various signaling pathways implicated in disease. For example, if developed as an anticancer agent targeting receptor tyrosine kinases like EGFR and HER-2, it would interfere with downstream signaling cascades that promote cell proliferation and survival.

The diagram below illustrates a simplified, hypothetical mechanism of action for a derivative designed as a dual EGFR/HER-2 inhibitor.

References

- 1. Esters | CymitQuimica [cymitquimica.com]

- 2. Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its tetrahydropyran core is a common motif in a variety of natural products and pharmacologically active compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and expected analytical characterization.

Molecular Structure and Properties

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a substituted tetrahydropyran ring bearing an ethyl carboxylate group at the 2-position and a hydroxyl group at the 5-position. The presence of two stereocenters at C2 and C5 means the molecule can exist as four possible stereoisomers (RR, SS, RS, SR).

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| CAS Number | 110407-58-4 (Mixture of stereoisomers) | [1][2] |

| CAS Number (cis-isomer) | 100514-02-1 | [3] |

| Appearance | Expected to be a liquid or low-melting solid | General chemical knowledge |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and dichloromethane | General chemical knowledge |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow: Intramolecular Oxa-Michael Addition

A logical approach to the synthesis involves the intramolecular cyclization of a δ-hydroxy-α,β-unsaturated ester. This method is known for its efficiency in forming tetrahydropyran rings.

Experimental Protocol:

-

Starting Material Synthesis: The synthesis would commence with the preparation of an appropriate δ-hydroxy-α,β-unsaturated ester. This can be achieved through various standard organic chemistry transformations, such as the Horner-Wadsworth-Emmons reaction between a protected 3-hydroxypropanal and a phosphonate ester of ethyl glyoxylate.

-

Deprotection: The protecting group on the hydroxyl function of the newly synthesized ester is then selectively removed to yield the precursor for the cyclization step.

-

Intramolecular Oxa-Michael Addition: The δ-hydroxy-α,β-unsaturated ester is then treated with a suitable base (e.g., sodium ethoxide in ethanol) to catalyze the intramolecular 1,4-addition of the hydroxyl group to the α,β-unsaturated ester. This cyclization step forms the tetrahydropyran ring.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate.

Analytical Characterization

The structural confirmation of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate would rely on a combination of spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Multiplets in the region of 1.5-2.5 ppm corresponding to the methylene protons of the tetrahydropyran ring. - A multiplet around 3.5-4.5 ppm for the proton on the carbon bearing the hydroxyl group (CH-OH). - A multiplet around 4.0-4.5 ppm for the proton on the carbon bearing the ester group (CH-COOEt). - A quartet around 4.2 ppm and a triplet around 1.3 ppm for the ethyl ester group (-OCH₂CH₃). - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |

| ¹³C NMR | - A peak around 170-175 ppm for the carbonyl carbon of the ester. - Peaks in the region of 60-80 ppm for the carbons attached to oxygen (C-O). - Peaks in the region of 20-40 ppm for the remaining methylene carbons of the ring. - A peak around 61 ppm for the methylene carbon of the ethyl group (-OCH₂) and a peak around 14 ppm for the methyl carbon (-CH₃). |

| FTIR | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. - A strong absorption band around 1730-1750 cm⁻¹ due to the C=O stretching of the ester. - C-H stretching vibrations in the region of 2850-3000 cm⁻¹. - C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). |

| Mass Spectrometry | - The molecular ion peak (M⁺) would be expected at m/z = 174. - Fragmentation patterns would likely show the loss of the ethoxy group (-OC₂H₅, m/z = 45) and water (-H₂O, m/z = 18). |

Biological Relevance and Applications

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds.[1] The tetrahydropyran scaffold is a key structural element in numerous natural products with potent biological activities, including anticancer, antiviral, and antibiotic properties. The hydroxyl and ester functionalities on this molecule provide convenient handles for further chemical modifications, allowing for the construction of more complex molecular architectures in the pursuit of novel therapeutic agents.

Conclusion

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a valuable building block for synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is sparse in publicly accessible literature, its synthesis can be approached through well-established synthetic methodologies. The expected analytical data provides a clear roadmap for its characterization. Further research into the stereoselective synthesis and biological evaluation of its derivatives is warranted to fully explore its potential in drug discovery.

References

An In-depth Technical Guide to Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

IUPAC Name: Ethyl 5-hydroxyoxane-2-carboxylate CAS Number: 110407-58-4

This technical guide provides a comprehensive overview of ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a versatile intermediate utilized in the synthesis of a variety of pharmaceutical compounds.[1] Its value lies in the bifunctional nature of the molecule, possessing both a hydroxyl group and an ethyl ester, which allows for a range of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | ChemScene |

| Molecular Weight | 174.19 g/mol | ChemScene |

| Appearance | Colorless Liquid (Predicted) | - |

| Boiling Point | 267.8±40.0 °C (Predicted) | - |

| Density | 1.172±0.06 g/cm³ (Predicted) | - |

| Storage | 2-8°C | - |

Synthesis and Experimental Protocols

A key reaction involving this molecule is its oxidation to the corresponding ketone, a critical step in the synthesis of more complex molecules, such as C-C chemokine receptor 2 (CCR2) modulators.

Experimental Protocol: Oxidation of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

This protocol is adapted from a patent describing the synthesis of CCR2 modulators.

Objective: To oxidize the hydroxyl group of ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate to a ketone.

Materials:

-

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate (2.0 g, 11.5 mmol)

-

Anhydrous Dichloromethane (CH₂Cl₂) (80 mL)

-

Dess-Martin periodinane (7.3 g, 17.2 mmol)

-

10% Sodium thiosulfate (Na₂S₂O₃) solution (50 mL)

-

Saturated Sodium bicarbonate (NaHCO₃) solution (50 mL)

Procedure:

-

Dissolve Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate in anhydrous CH₂Cl₂.

-

Add Dess-Martin periodinane to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding 10% Na₂S₂O₃ solution and saturated NaHCO₃ solution.

-

Stir the resulting mixture for 15 minutes.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone product.

-

Purify the crude product by flash column chromatography.

Applications in Drug Development

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a valuable building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.[1] Its utility has been demonstrated in the development of CCR2 modulators for the treatment of inflammatory diseases.

Role as a Precursor for CCR2 Modulators

The tetrahydropyran moiety is a common scaffold in many biologically active molecules. The oxidation product of ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate serves as a key intermediate in the synthesis of potent and selective CCR2 antagonists. These antagonists are being investigated for their therapeutic potential in a range of inflammatory and autoimmune conditions.

Signaling Pathway and Experimental Workflow

CCR2 Signaling Pathway in Inflammation

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), play a crucial role in mediating the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory diseases. The workflow for developing inhibitors often involves the synthesis of small molecules that can block the interaction between MCP-1 and CCR2, thereby preventing the downstream inflammatory cascade.

Experimental Workflow for CCR2 Inhibitor Synthesis

The synthesis of CCR2 inhibitors often follows a multi-step pathway where ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a key starting material. The general workflow involves the modification of both the hydroxyl and ester functionalities to build the final, more complex inhibitor molecule.

Spectral Data (Illustrative)

While a complete set of spectral data for ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is not available in the public domain, the following represents typical spectral data for a closely related tetrahydropyrimidine-5-carboxylate derivative. This is provided for illustrative purposes to guide researchers in the characterization of similar compounds.

Note: The following data is for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and not the title compound.

| Technique | Data |

| FT-IR (KBr) ν_max_ (cm⁻¹) | 3639, 2967, 1896, 1608, 1223 |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) |

| ¹³C NMR (DMSO-d₆, 100MHz) δ (ppm) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |

| MS (m/z) | 260 (M⁺) |

Conclusion

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its application as a precursor for the synthesis of CCR2 modulators highlights its importance in the development of novel therapeutics for inflammatory diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the research and development efforts of scientists in the pharmaceutical industry.

References

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a heterocyclic organic compound with the chemical formula C₈H₁₄O₄. It is recognized as a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its structural features, including a hydroxyl group and an ester functional group on a tetrahydropyran ring, make it a versatile building block for the creation of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, though it is important to note that much of the publicly available data is predicted rather than experimentally determined.

Chemical and Physical Properties

The fundamental properties of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate are summarized below. These values are critical for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 110407-58-4 | [1] |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Boiling Point (Predicted) | 267.8 ± 40.0 °C | [2] |

| Density (Predicted) | 1.172 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.17 ± 0.40 | [2] |

| Appearance | Colorless Liquid | [2] |

Note: The boiling point, density, and pKa are predicted values and should be used as estimates. Experimental verification is recommended.

Synthesis and Experimental Protocols

A plausible synthetic pathway could involve the following conceptual steps:

Caption: A generalized workflow for the synthesis of the target molecule.

Detailed Methodologies of Related Syntheses:

While a specific protocol for the title compound is elusive, the synthesis of similar structures provides valuable insight. For instance, the synthesis of various substituted tetrahydropyrans has been achieved through methods such as:

-

Prins Cyclization: The reaction of a homoallylic alcohol with an aldehyde, catalyzed by a Brønsted or Lewis acid, can yield tetrahydropyran rings.

-

Intramolecular Hydroalkoxylation: The cyclization of an unsaturated alcohol, often catalyzed by a transition metal complex, can form the tetrahydropyran ring.

-

Hetero-Diels-Alder Reaction: The [4+2] cycloaddition of a diene with an aldehyde or other dienophile can be a powerful method for constructing the dihydropyran core, which can then be further modified.

One documented synthesis for a related compound, Ethyl 5-(2-hydroxyphenyl)-4-oxo-4H-pyran-2-carboxylate, involves the demethylation of a methoxy-substituted precursor using boron tribromide in methylene chloride. The resulting solid is then recrystallized from ethanol.[3] Although this is not a direct synthesis of the target molecule, it illustrates a common final step in obtaining a hydroxylated pyran derivative.

Spectral Data

Detailed experimental spectral data for Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate are not widely published. However, based on the structure, the following characteristic signals can be predicted for its various spectra.

1H NMR:

-

An ethyl ester pattern: a quartet around 4.2 ppm (-OCH₂CH₃) and a triplet around 1.3 ppm (-OCH₂CH₃).

-

Signals for the protons on the tetrahydropyran ring, likely in the range of 1.5-4.5 ppm. The proton attached to the carbon bearing the hydroxyl group would be expected to be in the downfield region of this range.

-

A broad singlet for the hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration.

13C NMR:

-

A carbonyl carbon from the ester at around 170 ppm.

-

The carbon of the ethyl ester's -OCH₂- group at approximately 60 ppm, and the -CH₃ carbon at around 14 ppm.

-

Carbons of the tetrahydropyran ring, with the carbon attached to the hydroxyl group appearing in the 60-70 ppm range.

IR Spectroscopy:

-

A broad O-H stretching band around 3400 cm⁻¹.

-

A strong C=O stretching band from the ester at approximately 1735 cm⁻¹.

-

C-O stretching bands in the region of 1000-1300 cm⁻¹.

-

C-H stretching bands just below 3000 cm⁻¹.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 174. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da).

Applications in Drug Development and Research

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its bifunctional nature (hydroxyl and ester groups) allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry.

Caption: Logical relationship of the intermediate in the drug discovery process.

While specific signaling pathways directly involving this compound are not documented, its role as an intermediate suggests it is used to construct molecules that may target a wide range of biological systems, including those related to neurological and cardiovascular diseases.[1] The tetrahydropyran motif is a common scaffold in many biologically active natural products and synthetic drugs. The hydroxyl group can be used as a handle for further functionalization, such as etherification or esterification, to explore structure-activity relationships. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a valuable, albeit not extensively characterized, building block in synthetic organic and medicinal chemistry. While predicted data provides a useful starting point, further experimental work is necessary to fully elucidate its physical, chemical, and biological properties. The development of a robust and scalable synthesis for this compound would be of significant interest to researchers in both academic and industrial settings, particularly those involved in the discovery of new therapeutic agents and agrochemicals.

References

- 1. Ethyl 2-hydroxy-5-oxo-4-phenyl-2,3,4,5-tetrahydropyrano[3,2-c]chromene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Stereoisomers of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, a key chiral building block in the synthesis of various pharmaceutical compounds. Due to the presence of two stereocenters at the C2 and C5 positions, this molecule exists as four distinct stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The spatial arrangement of the ethyl carboxylate and hydroxyl groups significantly influences the molecule's chemical and biological properties, making stereoselective synthesis and characterization paramount in drug discovery and development.

Stereoisomer Structures and Nomenclature

The four stereoisomers of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate are classified into two pairs of enantiomers (cis and trans diastereomers). The cis isomers have the substituents on the same side of the pyran ring, while the trans isomers have them on opposite sides.

Stereoselective Synthesis Strategies

The controlled synthesis of specific stereoisomers is a critical challenge. Various strategies have been developed for the stereoselective formation of 2,5-disubstituted tetrahydropyrans. While specific protocols for all four isomers of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate are not extensively detailed in publicly available literature, general methodologies for similar structures can be adapted.

One notable approach involves the intramolecular nucleophilic substitution of (E)- and (Z)-7-hydroxy-6-substituted 2,3-unsaturated esters. This method has been shown to produce trans-2,5-disubstituted tetrahydropyrans with high stereoselectivity.[1] The reaction is believed to be kinetically controlled, proceeding through a transition state that minimizes 1,3-diaxial-like repulsions, thus favoring the formation of the thermodynamically more stable trans product.[1]

Experimental Protocol: General approach for trans-selective cyclization [1]

-

Precursor Synthesis: Synthesize the appropriate (E)- or (Z)-7-hydroxy-6-substituted 2,3-unsaturated ester precursor.

-

Cyclization: Treat the precursor with a methylating agent (e.g., MeI/AgBF₄).

-

Desilylation: If a silyl protecting group is used, perform desilylation with an appropriate reagent (e.g., TBAF).

-

Purification: Purify the resulting tetrahydropyran derivative using column chromatography to isolate the desired trans isomer.

The synthesis of the cis isomers often requires different strategies, potentially involving substrate-controlled diastereoselective reductions or the use of chiral catalysts to influence the stereochemical outcome of the cyclization.

Separation and Characterization of Stereoisomers

The separation and characterization of the individual stereoisomers are essential for determining their specific properties. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.

Experimental Protocol: Chiral HPLC Separation (General)

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a suitable wavelength.

-

Temperature: Controlled column temperature (e.g., 25 °C).

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for determining the relative stereochemistry (cis or trans) of the diastereomers. The coupling constants between the protons at C2 and C5 can provide valuable information about their dihedral angle and thus their relative orientation.

Quantitative Data

| Stereoisomer | Configuration | Relative Stereochemistry | Expected Specific Rotation [α]D (c, solvent) | Key ¹H NMR Signals (δ, J in Hz) |

| 1 | (2R,5R) | cis | (+) | H2: axial, H5: axial |

| 2 | (2S,5S) | cis | (-) | H2: axial, H5: axial |

| 3 | (2R,5S) | trans | Varies | H2: axial, H5: equatorial |

| 4 | (2S,5R) | trans | Varies | H2: axial, H5: equatorial |

Note: The signs of specific rotation for the enantiomeric pairs will be equal in magnitude but opposite in direction. The exact values are dependent on the concentration and the solvent used for measurement. The key NMR signals are predicted based on general principles of conformational analysis of tetrahydropyran rings.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of the stereoisomers of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate.

Conclusion

The stereoisomers of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate represent a significant area of interest for synthetic and medicinal chemists. The ability to selectively synthesize and characterize each stereoisomer is crucial for understanding their structure-activity relationships and for the development of novel therapeutics. This guide provides a foundational understanding of the key aspects related to these important chiral molecules, highlighting the common strategies and analytical techniques employed in their study. Further research into specific, optimized protocols for each stereoisomer is warranted to fully unlock their potential in various applications.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary synthetic routes to obtain ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The document outlines plausible synthetic pathways, including the hetero-Diels-Alder reaction and intramolecular cyclization of a linear precursor. Detailed, illustrative experimental protocols, based on established chemical transformations, are provided. Quantitative data for representative reactions are summarized in tabular format for clarity and comparative analysis. Furthermore, logical workflows and reaction pathways are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the synthetic strategies.

Introduction

The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds. The specific stereochemistry and substitution pattern of the THP ring can significantly influence the biological activity of a molecule. Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, with its hydroxyl and ethyl ester functionalities, serves as a versatile chiral intermediate for the synthesis of more complex molecules, including potential therapeutics for neurological and cardiovascular diseases.[1] This guide explores the core synthetic strategies for accessing this important compound.

Primary Synthetic Pathways

Two principal retrosynthetic approaches are considered for the synthesis of ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate: the hetero-Diels-Alder reaction and the intramolecular cyclization of an acyclic precursor.

Hetero-Diels-Alder Approach

The hetero-Diels-Alder reaction provides a powerful and convergent method for the construction of dihydropyran rings. This approach involves the [4+2] cycloaddition of an electron-rich diene with a dienophile, in this case, a derivative of ethyl glyoxylate. Subsequent reduction of the resulting double bond and any necessary protecting group manipulations would yield the target molecule.

Intramolecular Cyclization Approach

An alternative strategy involves the formation of the tetrahydropyran ring through the intramolecular cyclization of a suitable linear C6 precursor. This method relies on the formation of a carbon-oxygen bond to close the ring, typically via an intramolecular Williamson ether synthesis, an acid-catalyzed hydroalkoxylation of an olefin, or the cyclization of a diol.

Experimental Protocols

The following sections provide detailed, illustrative experimental protocols for the synthesis of ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate based on the aforementioned pathways. These protocols are derived from established synthetic methodologies for analogous transformations.

Synthesis via Hetero-Diels-Alder Reaction

This pathway involves a three-step sequence:

-

Step 1: Hetero-Diels-Alder Cycloaddition of a suitable diene with ethyl glyoxylate to form a dihydropyran intermediate.

-

Step 2: Reduction of the Endocyclic Double Bond to afford the saturated tetrahydropyran ring.

-

Step 3: Stereoselective Reduction of a Ketone (if applicable) to introduce the C5-hydroxyl group.

Illustrative Experimental Protocol:

Step 1: Synthesis of Ethyl 2,3-dihydro-4H-pyran-2-carboxylate

-

Reaction: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve freshly distilled ethyl glyoxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of a suitable diene, for example, 1,3-butadiene (1.2 eq), in anhydrous DCM.

-

Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂, 0.1 eq), dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the dihydropyran intermediate.

Step 2 & 3: Synthesis of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate (via a hypothetical ketone intermediate)

Assuming the hetero-Diels-Alder reaction with an appropriate diene leads to a ketone at the C5 position (e.g., ethyl 5-oxo-3,4-dihydro-2H-pyran-2-carboxylate), the subsequent steps would be:

-

Reduction of the double bond: The dihydropyran intermediate (1.0 eq) is dissolved in ethanol in a hydrogenation vessel. Palladium on carbon (10 mol%) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the tetrahydropyranone.

-

Stereoselective reduction of the ketone: The resulting ethyl 5-oxo-tetrahydro-pyran-2-carboxylate (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise. The reaction is stirred at 0 °C for 1 hour. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by flash chromatography would yield the target compound, ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate.

Synthesis via Intramolecular Cyclization

This pathway involves the construction of a linear C6 precursor followed by a ring-closing reaction.

Illustrative Experimental Protocol:

Step 1: Synthesis of a δ-hydroxy-α,β-unsaturated ester precursor

-

This precursor could be synthesized via various methods, for instance, an aldol condensation between a protected hydroxyaldehyde and an ethyl acetate enolate, followed by dehydration.

Step 2: Intramolecular Oxa-Michael Addition

-

Reaction: To a solution of the δ-hydroxy-α,β-unsaturated ester (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a catalytic amount of a base (e.g., sodium hydride, NaH, 0.1 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate.

Data Presentation

The following tables summarize representative quantitative data for the key transformations described. (Note: As a direct protocol was not found, this data is illustrative based on similar reactions reported in the literature).

Table 1: Representative Yields for Hetero-Diels-Alder Reaction

| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1,3-Butadiene | Ethyl glyoxylate | BF₃·OEt₂ | DCM | -78 to RT | 16 | 75-85 |

| Danishefsky's Diene | Ethyl glyoxylate | ZnCl₂ | THF | 0 to RT | 12 | 80-90 |

Table 2: Representative Yields for Reduction Steps

| Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Dihydropyran | H₂ | Pd/C | Ethanol | RT | 12 | >95 |

| Tetrahydropyranone | NaBH₄ | - | Methanol | 0 | 1 | 90-98 |

Table 3: Representative Yields for Intramolecular Oxa-Michael Addition

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| δ-hydroxy-α,β-unsaturated ester | NaH (cat.) | THF | RT | 24 | 70-85 |

| δ-hydroxy-α,β-unsaturated ester | DBU (cat.) | DCM | RT | 18 | 75-90 |

Mandatory Visualizations

Hetero-Diels-Alder Synthesis Pathway

Caption: Workflow for the synthesis via a hetero-Diels-Alder reaction.

Intramolecular Cyclization Synthesis Pathway

Caption: Workflow for the synthesis via intramolecular cyclization.

Conclusion

The synthesis of ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate can be approached through several strategic pathways, with the hetero-Diels-Alder reaction and intramolecular cyclization of acyclic precursors being among the most logical and versatile. The choice of a specific route will depend on the availability of starting materials, desired stereochemical control, and scalability requirements. The experimental protocols and data presented in this guide, while illustrative, provide a solid foundation for researchers to develop and optimize the synthesis of this valuable building block for applications in drug discovery and development. Further investigation into enantioselective catalytic methods for these transformations will be crucial for accessing specific stereoisomers of the target molecule.

References

The Tetrahydropyran Moiety: A Cornerstone in a Century of Chemical Innovation and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, has journeyed from a structural curiosity to a cornerstone in modern organic and medicinal chemistry.[1] Its prevalence in a vast array of natural products, from the complex anticancer agent bryostatin to the pyranose form of sugars, spurred early interest in its synthesis and properties.[1][2] Over the last century, the exploration of THP derivatives has led to the development of powerful synthetic methodologies and the discovery of life-changing pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of tetrahydropyran derivatives, with a focus on their application in drug development.

From Natural Products to Therapeutic Agents: A Historical Perspective

The story of tetrahydropyran derivatives is intrinsically linked to the study of natural products. Early investigations into the structure of carbohydrates revealed the stability and prevalence of the pyranose ring system, a functionalized tetrahydropyran.[1] This discovery laid the groundwork for understanding the stereochemical and conformational properties of the THP scaffold. The isolation of complex natural products containing multiple THP rings, such as the marine-derived polyether toxins, presented significant synthetic challenges and drove the development of novel and stereoselective methods for constructing this heterocyclic system.[2]

The true impact of THP derivatives on human health became evident with their incorporation into therapeutic agents. An early example is the anticonvulsant drug Topiramate (Topamax®) , a sulfamate-substituted fructopyranose derivative. Another significant milestone was the development of the neuraminidase inhibitor Zanamivir (Relenza®) for the treatment of influenza, which was designed as a transition-state analog of sialic acid.[3] More recently, the THP motif has been strategically employed in modern drug design to fine-tune physicochemical properties and enhance biological activity, as seen in the FLT3 inhibitor Gilteritinib (Xospata®) for acute myeloid leukemia and the long-acting DPP-4 inhibitor Omarigliptin (Marizev®) for type 2 diabetes.[4][5]

The Synthetic Arsenal: Constructing the Tetrahydropyran Core

The deceptively simple structure of the tetrahydropyran ring belies the complexity of its stereocontrolled synthesis. A multitude of synthetic strategies have been developed over the years, each with its own advantages and applications.

One of the earliest and most straightforward methods for preparing the parent tetrahydropyran is the hydrogenation of dihydropyran over a catalyst such as Raney nickel.[6] However, for the construction of substituted THPs with defined stereochemistry, more sophisticated methods are required.

The Prins cyclization , an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, has emerged as a powerful tool for the synthesis of substituted tetrahydropyrans.[7][8][9] The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions.[7]

Intramolecular hetero-Diels-Alder reactions provide another elegant approach to the THP ring system. This pericyclic reaction involves the [4+2] cycloaddition of a diene and a dienophile, where one of the components contains a heteroatom, to form the six-membered ring in a single, often highly stereoselective, step.

Furthermore, the intramolecular ring-opening of epoxides by a tethered alcohol nucleophile offers a versatile method for THP synthesis. The regioselectivity of the epoxide opening can be controlled to favor the formation of the six-membered ring over the five-membered tetrahydrofuran ring.[2]

Tetrahydropyran Derivatives in Modern Medicine: A Closer Look

The versatility of the tetrahydropyran scaffold is showcased by its presence in a diverse range of FDA-approved drugs. The following sections provide a more detailed examination of four key examples, including their mechanisms of action and synthetic highlights.

Topiramate: A Multi-Targeted Anticonvulsant

Topiramate is a broad-spectrum antiepileptic drug with a complex mechanism of action that involves multiple targets in the central nervous system.[10] It is known to block voltage-gated sodium channels, enhance the activity of the inhibitory neurotransmitter GABA at GABA-A receptors, antagonize AMPA/kainate glutamate receptors, and weakly inhibit carbonic anhydrase.[2][10][11] This multifaceted activity contributes to its efficacy in treating epilepsy and preventing migraines.[12]

Zanamivir: A rationally Designed Antiviral

Zanamivir is a potent and selective inhibitor of the neuraminidase enzyme of the influenza virus.[3][13] Neuraminidase is crucial for the release of newly formed virus particles from infected cells.[14] By mimicking the transition state of the natural substrate, sialic acid, zanamivir binds to the active site of neuraminidase and prevents the cleavage of sialic acid residues, thereby halting the spread of the virus.[14][15]

Gilteritinib: A Targeted Cancer Therapy

Gilteritinib is a highly potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[16] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and lead to the constitutive activation of the receptor, promoting cancer cell proliferation and survival.[5] Gilteritinib binds to the ATP-binding pocket of both wild-type and mutated FLT3, inhibiting its autophosphorylation and downstream signaling pathways, ultimately leading to apoptosis of the leukemic cells.[16][17]

Omarigliptin: A Long-Acting Antidiabetic Agent

Omarigliptin is a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[4] The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones like GLP-1 and GIP, which play a key role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[18][19] By inhibiting DPP-4, omarigliptin increases the levels of active incretins, leading to improved glycemic control.[19]

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed tetrahydropyran-containing drugs.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility | LogP |

| Tetrahydropyran | C₅H₁₀O | 86.13 | -45 | 80.2 g/L in water at 25°C | 0.95 |

| Topiramate | C₁₂H₂₁NO₈S | 339.36 | 125 | - | - |

| Zanamivir | C₁₂H₂₀N₄O₇ | 332.31 | - | - | - |

| Gilteritinib | C₂₉H₄₄N₈O₃ | 552.71 | - | - | - |

| Omarigliptin | C₁₇H₂₀F₂N₆O₄S | 458.44 | 176.0 | 3.1-8.7 mg/mL in aqueous buffer (pH 2-8) | - |

Data sourced from multiple references.[4][6][20]

Table 2: In Vitro Bioactivity

| Compound | Target | Assay | IC₅₀ (nM) | Reference |

| Gilteritinib | FLT3 | Kinase Assay | 0.29 | [21] |

| Gilteritinib | AXL | Kinase Assay | 0.73 | [21] |

| Omarigliptin | DPP-4 | Enzyme Assay | 1.6 | [4] |

| Sitagliptin (comparator) | DPP-4 | Enzyme Assay | 18 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of tetrahydropyran derivatives.

Protocol 1: General Procedure for Prins Cyclization for the Synthesis of 4-Chloro-Substituted Tetrahydropyrans

This protocol is adapted from a general method for the stereoselective synthesis of substituted tetrahydropyrans.[8]

Materials:

-

Homoallylic alcohol

-

Aldehyde

-

Anhydrous Dichloromethane (DCM)

-

Lewis Acid (e.g., SnCl₄, BiCl₃, AlCl₃)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the homoallylic alcohol in anhydrous DCM at room temperature, add the aldehyde.

-

Add a catalytic amount of the Lewis acid to the mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired 4-chloro-substituted tetrahydropyran.

Protocol 2: Synthesis of Topiramate

This protocol is based on a one-pot reaction described in the patent literature.[22]

Materials:

-

2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose

-

Sulfuryl chloride

-

Xylene

-

Organic or inorganic base (e.g., pyridine)

-

Second organic solvent (e.g., tetrahydrofuran/methylene chloride mixture)

-

Ammonia

Procedure: Step A: Formation of the Chlorosulfate Intermediate

-

In a reaction vessel, react 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfuryl chloride in xylene in the presence of an organic or inorganic base. This forms 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfuryl chloride.

Step B: Solvent Addition 2. Add a second organic solvent to the reaction mixture from Step A.

Step C: Amination to Form Topiramate 3. React the mixture from Step B with ammonia to form topiramate.

Note: This is a simplified representation of a patented procedure and should be adapted with appropriate safety precautions and stoichiometry for laboratory execution.

Protocol 3: Synthesis of Zanamivir from N-Acetylneuraminic Acid

This protocol is a summary of the first reported synthesis of zanamivir.[3]

Materials:

-

N-acetylneuraminic acid (NANA)

-

Reagents for esterification and acetylation

-

Azidotrimethylsilane or Lithium azide

-

BF₃·OEt₂

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Aminoiminomethanesulfonic acid

Procedure:

-

Prepare methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-d-glycero-d-galacto-non-2-enonate from NANA.

-

Treat the resulting enone with BF₃·OEt₂ to form an allylic oxazoline intermediate.

-

React the intermediate with an azide source (azidotrimethylsilane or lithium azide) to introduce the azido group.

-

Hydrogenate the azide in the presence of 10% Pd/C to afford the corresponding amine.

-

Hydrolyze the ester and react the resulting sodium salt with aminoiminomethanesulfonic acid to yield zanamivir.

Protocol 4: Synthesis of Omarigliptin via Reductive Amination

This protocol describes the key coupling step in the synthesis of omarigliptin.[4]

Materials:

-

(2R,3S)-2-(2,5-difluorophenyl)-3-amino-tetrahydro-pyran-5-one derivative (ketone intermediate 8b)

-

2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole salt (pyrazole salt 10)

-

Dimethylacetamide (DMAC)

-

Sodium triacetoxyborohydride

-

Ammonium hydroxide

-

Water

-

Ethyl acetate

Procedure:

-

In a suitable flask, dissolve the ketone intermediate and the pyrazole salt in dimethylacetamide.

-

Cool the solution to -10 °C.

-

Add sodium triacetoxyborohydride portionwise and stir the mixture for 2 hours.

-

Quench the reaction by the slow addition of a mixture of ammonium hydroxide and water.

-

Following workup and deprotection of a protecting group, neutralize with ammonium hydroxide and crystallize the product from ethyl acetate to provide omarigliptin.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

Caption: Mechanism of action of Topiramate.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Topiramate? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacyfreak.com [pharmacyfreak.com]

- 11. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How Topamax works: Mechanism of action explained [medicalnewstoday.com]

- 13. Neuraminidase inhibitors: zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Zanamivir? [synapse.patsnap.com]

- 15. benchchem.com [benchchem.com]

- 16. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. What is the mechanism of Omarigliptin? [synapse.patsnap.com]

- 20. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. The Pharmacodynamics and Synthetic method of Gilteritinib_Chemicalbook [chemicalbook.com]

- 22. US8748594B2 - Process for the preparation and purification of topiramate - Google Patents [patents.google.com]

Spectroscopic Profile of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the characterization of this and structurally related molecules. This guide is intended to serve as a valuable resource for scientists engaged in synthetic chemistry, drug discovery, and materials science, where the precise structural elucidation of such molecules is critical.

Chemical Structure and Properties

-

IUPAC Name: Ethyl 5-hydroxytetrahydropyran-2-carboxylate

-

Molecular Formula: C₈H₁₄O₄

-

Molecular Weight: 174.19 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate. These predictions are based on established principles of spectroscopy and data from similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | q | 2H | -OCH₂ CH₃ |

| ~4.0 - 3.5 | m | 3H | H-2, H-5, H-6a |

| ~3.40 | m | 1H | H-6e |

| ~2.50 | s (broad) | 1H | -OH |

| ~2.2 - 1.8 | m | 4H | H-3, H-4 |

| ~1.25 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C =O (ester) |

| ~75.0 | C -2 |

| ~68.0 | C -5 |

| ~65.0 | C -6 |

| ~61.0 | -OCH₂ CH₃ |

| ~35.0 | C -3 |

| ~30.0 | C -4 |

| ~14.0 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (hydroxyl) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1200 - 1000 | Strong | C-O stretch (ether and ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 174 | [M]⁺ (Molecular ion) |

| 157 | [M - OH]⁺ |

| 145 | [M - C₂H₅]⁺ |

| 129 | [M - OC₂H₅]⁺ |

| 101 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 30-degree pulse angle.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ an acquisition time of 4 seconds and a relaxation delay of 1 second.

-

Co-add 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use an acquisition time of 2 seconds and a relaxation delay of 2 seconds.

-

Co-add 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate software. Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the neat liquid or solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Instrumentation: Use a high-resolution FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Record the sample spectrum in the mid-infrared range (4000-400 cm⁻¹).

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Gas Chromatography (GC) Method:

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate. The tabulated predicted data serves as a reference for researchers working on the synthesis and characterization of this molecule. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data for this and related compounds. The integrated approach of combining predicted data with standardized experimental procedures will aid in the accurate and efficient structural elucidation necessary for advancing research in medicinal chemistry and related fields.

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS No. 110407-58-4) is a versatile heterocyclic building block used in the synthesis of pharmaceutical and agrochemical compounds[1]. Its core structure, featuring a tetrahydropyran (THP) ring, a hydroxyl group, and an ethyl ester, dictates its physicochemical properties. Understanding the solubility and stability of this molecule is critical for its effective use in synthesis, formulation, and as an intermediate in drug discovery. This guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound, along with detailed experimental protocols for their determination. While specific experimental data for this exact molecule is scarce in public literature, this guide extrapolates from the known chemistry of its constituent functional groups and provides standardized methodologies for its characterization.

Predicted Physicochemical Properties

The structure of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate—combining a polar hydroxyl group, a hydrogen-bond accepting cyclic ether, and a moderately polar ethyl ester—suggests a nuanced solubility and stability profile.

Predicted Solubility Profile

The molecule's solubility will be governed by the interplay of its polar and non-polar features.

-

Polar Solvents (e.g., Water, Ethanol): The presence of the hydroxyl group and the oxygen atoms in the tetrahydropyran ring and ester allows for hydrogen bonding with protic solvents. The parent compound, tetrahydropyran (THP), is soluble in water[2][3]. Therefore, some degree of aqueous solubility is expected. Solubility in alcohols like ethanol should be high.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The ethyl group and the aliphatic carbon backbone of the THP ring provide non-polar character, likely affording solubility in less polar solvents like diethyl ether or ethyl acetate. However, it is predicted to be poorly soluble in highly non-polar solvents such as hexane.

-

Aqueous Acid/Base: The molecule lacks strongly acidic or basic functional groups for significant pH-dependent solubility changes. It is not expected to be significantly more soluble in dilute aqueous acid or base than in neutral water[4].

A qualitative solubility analysis workflow is a crucial first step in characterizing a new compound.

Caption: Qualitative solubility analysis workflow.

Predicted Stability Profile

The stability of the compound is primarily influenced by its ester functional group. The tetrahydropyran ring is a stable cyclic ether, often used in medicinal chemistry to improve metabolic stability. However, like other ethers, it can be susceptible to cleavage under harsh acidic conditions[5].

-

Hydrolytic Stability: The ethyl ester is the most probable site of degradation. It is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base, to yield the corresponding carboxylic acid and ethanol[6]. The rate of hydrolysis is expected to be minimal at neutral pH but to increase significantly under acidic or basic conditions, particularly at elevated temperatures.

-

Oxidative Stability: The secondary alcohol (hydroxyl group) could be susceptible to oxidation, forming a ketone. The ether linkage in the THP ring is also a potential site for oxidative degradation, though this typically requires strong oxidizing agents.

-

Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. At elevated temperatures, degradation, potentially initiated by ester hydrolysis or other decomposition pathways, may occur.

-

Photostability: Without a significant chromophore, the molecule is not expected to be highly susceptible to degradation by light. However, photostability testing is still a standard component of forced degradation studies.

Quantitative Data Summary

As specific experimental data is not publicly available, the following tables are presented as templates for researchers to populate during the characterization of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate.

Table 1: Thermodynamic Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

|---|---|---|---|---|

| Purified Water | 25 | HPLC-UV | ||

| pH 4.0 Buffer | 25 | HPLC-UV | ||

| pH 7.4 Buffer | 25 | HPLC-UV | ||

| pH 9.0 Buffer | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Ethyl Acetate | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV |

| Hexane | 25 | | | HPLC-UV |

Table 2: Stability Profile - Forced Degradation Summary

| Stress Condition | Time | % Assay Remaining | Major Degradants Formed |

|---|---|---|---|

| 0.1 M HCl (aq) | 24h, 48h, 72h | ||

| 0.1 M NaOH (aq) | 2h, 4h, 8h | ||

| 3% H₂O₂ (aq) | 24h, 48h, 72h | ||

| Heat (80°C, solid) | 24h, 72h, 1 week |

| Photostability (ICH Q1B) | 1.2M lux·hr / 200W·hr/m² | | |

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of the title compound.

Protocol: Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of the compound.

Objective: To quantify the maximum concentration of the compound that can be dissolved in a given solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., 5-10 mg in 1 mL) in a glass vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or rotator is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Then, centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods[7][8][9]. The goal is to achieve 5-20% degradation of the active ingredient[7].

Objective: To investigate the intrinsic stability of the molecule under various stress conditions as mandated by ICH guidelines[7].

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the sample at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the sample at room temperature, as base-catalyzed ester hydrolysis is often rapid[6].

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature.

-

Thermal Degradation: Store the solid compound in a vial in an oven at a high temperature (e.g., 80°C). Also, store a solution of the compound at 60°C.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours). The duration may need to be adjusted based on the compound's lability.

-

Sample Quenching: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

-

Analysis: Analyze all samples (including a time-zero control) by a stability-indicating HPLC method. The method should be capable of separating the intact compound from all process impurities and degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Data Reporting: Report the percentage of the parent compound remaining and the relative percentage of each new impurity peak formed at each time point.

Caption: Forced degradation experimental workflow.

Conclusion

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a molecule with a moderate polarity, suggesting solubility across a range of common organic solvents and some potential for aqueous solubility. Its primary stability liability is the ethyl ester group, which is prone to acid- and base-catalyzed hydrolysis. The provided experimental protocols offer a robust framework for researchers to quantitatively determine the precise solubility and stability characteristics of this compound. This data is fundamental for guiding its use in synthetic chemistry, developing robust formulations, and meeting regulatory requirements for drug development.

References

- 1. Ethyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate [myskinrecipes.com]

- 2. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]